molecular formula C12H13NO2 B1653620 2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]- CAS No. 1859-45-6

2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-

Cat. No. B1653620
CAS RN: 1859-45-6
M. Wt: 203.24 g/mol
InChI Key: PBERPURCNYNNSA-CSKARUKUSA-N
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Description

“2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-” is a chemical compound with diverse scientific applications. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-” are not available, it’s worth noting that pyrrolidinone derivatives have shown significant biological and pharmacological activities .


Physical And Chemical Properties Analysis

The molecular weight of “2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-” is 191.23 . Pyrrolidinones are colorless liquids that are miscible with water and most common organic solvents .

Safety And Hazards

While specific safety and hazard information for “2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-” is not available, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Future Directions

Pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities and are used in the synthesis of various alkaloids and unusual β-amino acids . This suggests that “2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-” and its derivatives could have potential applications in drug discovery and development.

properties

IUPAC Name

(3E)-3-[(4-methoxyphenyl)methylidene]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-15-11-4-2-9(3-5-11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3,(H,13,14)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBERPURCNYNNSA-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-

CAS RN

1859-45-6
Record name NSC99078
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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